Synthetic Efficiency: Condensation Yield Comparison
In a direct head-to-head comparison, 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one (lactone 2) was condensed with six different primary amines under optimized conditions. The yield of the desired product varied significantly depending on the amine used. The condensation with S-3-aminoquinuclidine, the key step for producing the target 5-HT3 antagonist RS-42358, proceeded with a yield of 71% . This performance is directly comparable to other amines in the same study, which yielded products ranging from 63% to 92% .
| Evidence Dimension | Synthetic yield of condensation reaction |
|---|---|
| Target Compound Data | 71% yield when condensed with S-3-aminoquinuclidine (Entry 6, Product 1) |
| Comparator Or Baseline | Other primary amines in the same study: n-butylamine (84%), benzylamine (92%), cyclohexylamine (77%), etc. |
| Quantified Difference | Yield varies by up to 21 percentage points depending on the amine substrate (e.g., 92% for benzylamine vs. 71% for S-3-aminoquinuclidine). |
| Conditions | Condensation of lactone 2 with various primary amines; reaction time 2-45 h; temperature 80-130 °C. |
Why This Matters
This data quantifies the compound's reactivity with a specific, pharmaceutically relevant amine, providing a benchmark for process chemists to evaluate its utility in synthesizing RS-42358 and its analogs.
